

# N-Methylpiperazine-d4 chemical structure and properties

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## Compound of Interest

Compound Name: *N-Methylpiperazine-d4*

Cat. No.: *B039505*

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## An In-depth Technical Guide to **N-Methylpiperazine-d4**

This technical guide provides a comprehensive overview of **N-Methylpiperazine-d4**, a deuterated isotopologue of N-methylpiperazine. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. This document details the compound's chemical structure, physicochemical properties, relevant experimental protocols, and applications.

## Chemical Structure and Properties

**N-Methylpiperazine-d4** is a stable isotope-labeled version of N-Methylpiperazine, a heterocyclic organic compound. The deuterated form, specifically N-Methylpiperazine-3,3,5,5-d4, is valuable as an internal standard in quantitative analysis by mass spectrometry and for studying reaction mechanisms. The deuterium labeling at the 3 and 5 positions provides a distinct mass difference from the unlabeled compound without significantly altering its chemical reactivity.

## Chemical Structure

The structure consists of a piperazine ring with a methyl group attached to one nitrogen atom and four deuterium atoms replacing hydrogen atoms on the carbons adjacent to the secondary amine.

Caption: Chemical Structure of N-Methylpiperazine-3,3,5,5-d4.

## Physicochemical Properties

The properties of **N-Methylpiperazine-d4** are summarized below, with data for the unlabeled analog provided for comparison.

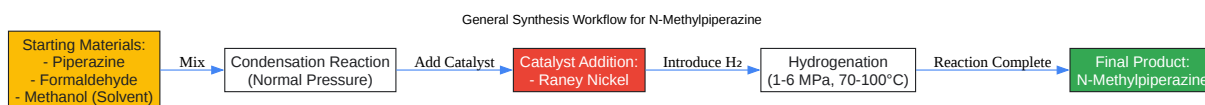
Property	N-Methylpiperazine-3,3,5,5-d4	N-Methylpiperazine (Unlabeled)
CAS Number	343864-02-8[1][2]	109-01-3[1][2][3][4]
Molecular Formula	C <sub>5</sub> D <sub>4</sub> H <sub>8</sub> N <sub>2</sub> [1]	C <sub>5</sub> H <sub>12</sub> N <sub>2</sub> [3][4][5][6]
Molecular Weight	104.1868 g/mol [1]	100.165 g/mol [4]
Accurate Mass	104.1252[1]	100.1622 g/mol [7]
Appearance	Clear, colorless liquid[5][8]	Clear, colorless to yellow liquid[5][9]
Melting Point	-	-6 °C[4][9]
Boiling Point	-	138 °C[4][5][9]
Density	-	0.903 g/mL at 25°C[5][9]
Flash Point	-	42 °C[3][5][9]
Solubility	-	Miscible in water, ethanol, ether[3][5][9]
Isotopic Purity	≥ 98 atom % D[1][2]	-
Chemical Purity	≥ 98%[1]	-

## Synthesis and Experimental Protocols

The synthesis of N-methylpiperazine is well-established and can be adapted for its deuterated analogs. Common methods involve the methylation of piperazine or the reaction of diethanolamine with methylamine.[4][10] A general protocol for the synthesis of N-methylpiperazine via reductive amination of piperazine with formaldehyde is described below. The synthesis of the d4-labeled compound would require a deuterated piperazine starting material.

## Illustrative Synthesis Workflow

The following diagram illustrates a common synthetic route for N-methylpiperazine.



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Caption: General synthesis workflow for N-methylpiperazine.

## Experimental Protocol: Reductive Amination

This protocol outlines the synthesis of N-methylpiperazine from piperazine and formaldehyde, a method that can be adapted for isotopically labeled versions.<sup>[11]</sup>

Materials:

- Piperazine
- Formaldehyde (37% solution)
- Methanol (Solvent)
- Raney Nickel (Catalyst)
- Hydrogen Gas (H<sub>2</sub>)
- Nitrogen Gas (N<sub>2</sub>)
- High-pressure reactor

Procedure:

- **Condensation:** In a suitable high-pressure reactor, dissolve piperazine in methanol. The molar ratio of piperazine to formaldehyde should be approximately 1:0.8 to 1:1.6.[11]
- Add the formaldehyde solution to the reactor. Stir the mixture at room temperature under normal pressure to facilitate the condensation reaction.[11]
- **Catalyst Addition:** After the condensation is complete, add the Raney Nickel catalyst to the reactor. The amount of catalyst should be 4-12% of the mass of the piperazine used.[11]
- **Hydrogenation:** Seal the reactor and purge it first with nitrogen and then with hydrogen gas to remove air.
- Pressurize the reactor with hydrogen to 1.0-6.0 MPa.[11]
- Heat the reactor to a temperature between 70-100 °C while stirring continuously.[11]
- Maintain these conditions until hydrogen uptake ceases, indicating the completion of the hydrogenation reaction.
- **Work-up:** Cool the reactor to room temperature and carefully vent the excess hydrogen.
- Filter the reaction mixture to remove the Raney Nickel catalyst.
- **Purification:** Purify the resulting N-methylpiperazine from the filtrate by fractional distillation. The boiling point of N-methylpiperazine is 138 °C.[4][5][9]

## Applications in Research and Drug Development

N-methylpiperazine and its deuterated analog are important intermediates in organic synthesis and the pharmaceutical industry.[8][9]

- **Pharmaceutical Synthesis:** The N-methylpiperazine moiety is a key structural component in numerous active pharmaceutical ingredients (APIs).[12] It is used in the synthesis of drugs such as the antipsychotic trifluoperazine, the antibiotic ofloxacin, and the erectile dysfunction medication sildenafil.[4][8][9]
- **Stable Isotope Labeling (SIL):** **N-Methylpiperazine-d4** serves as an ideal internal standard for bioanalytical studies using mass spectrometry (e.g., LC-MS/MS). Its near-identical

chemical behavior and chromatographic retention time to the unlabeled analyte, combined with its distinct mass, allow for precise quantification in complex biological matrices.

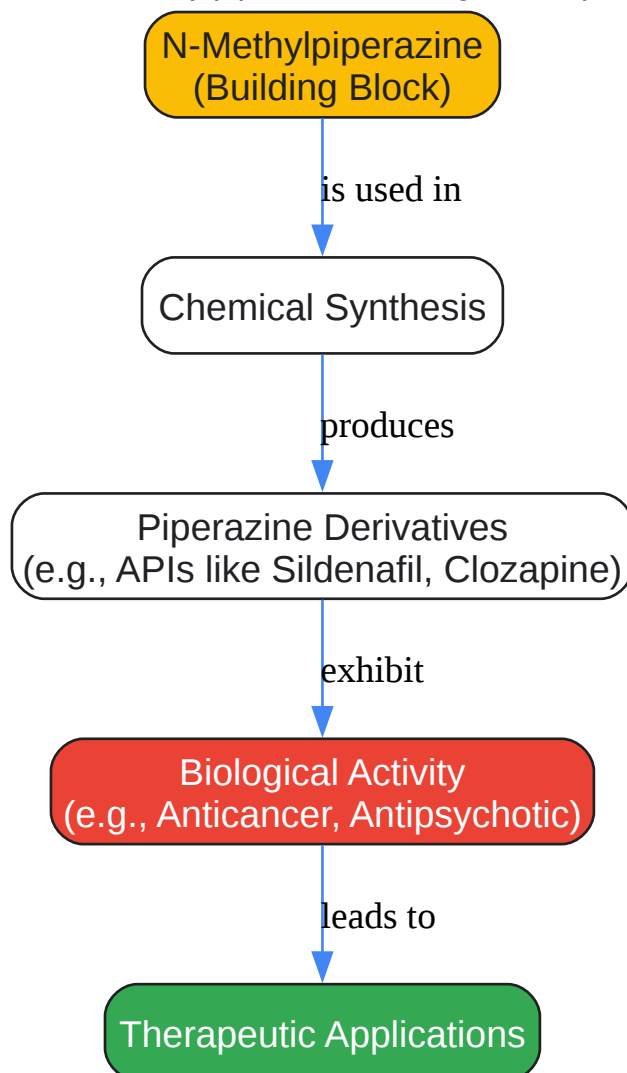
- **Metabolic Studies:** Deuterated compounds are used in pharmacokinetic studies to trace the metabolic fate of drugs. By incorporating **N-Methylpiperazine-d4** into a drug candidate, researchers can distinguish the parent drug from its metabolites and from endogenous compounds.
- **Organic Synthesis Reagent:** The lithium salt of N-methylpiperazine is used as a reagent for the protection of aryl aldehydes in organic synthesis.<sup>[4]</sup><sup>[13]</sup>

## Biological Activity Context

While **N-Methylpiperazine-d4** itself is primarily used as a tracer, the piperazine ring it contains is a significant pharmacophore found in many biologically active compounds.<sup>[3]</sup> Piperazine derivatives exhibit a wide range of biological activities, including acting as antagonists for various neurotransmitter receptors. For example, N-methylpiperazine is a core fragment in drugs targeting monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are relevant in neurodegenerative diseases.<sup>[14]</sup> Recently, novel methyl piperazine derivatives have been synthesized and evaluated as potential anticancer agents, showing promising activity against various cancer cell lines.<sup>[15]</sup>

The diagram below illustrates the logical relationship between N-methylpiperazine as a building block and its role in the development of therapeutic agents.

## Role of N-Methylpiperazine in Drug Development



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Caption: Logical flow from chemical intermediate to therapeutic use.

## Conclusion

**N-Methylpiperazine-d4** is a valuable tool for the scientific research community, particularly in the fields of pharmaceutical development and analytical chemistry. Its utility as a stable isotope-labeled internal standard ensures accuracy in quantitative assays, while its role as a derivative of a key pharmaceutical building block makes it relevant for metabolic and mechanistic studies. The well-understood chemistry of N-methylpiperazine provides a solid foundation for the synthesis and application of its deuterated isotopologues.

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- To cite this document: BenchChem. [N-Methylpiperazine-d4 chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b039505#n-methylpiperazine-d4-chemical-structure-and-properties]

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